7-Bromo-4-chloro-8-methyl-2-phenylquinoline
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Overview
Description
7-Bromo-4-chloro-8-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H11BrClN. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amines .
Scientific Research Applications
7-Bromo-4-chloro-8-methyl-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 7-Bromo-2-chloro-4,8-dimethylquinoline
- 7-Bromo-4-chloroquinoline
Uniqueness: 7-Bromo-4-chloro-8-methyl-2-phenylquinoline stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1189106-66-8 |
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Molecular Formula |
C16H11BrClN |
Molecular Weight |
332.62 g/mol |
IUPAC Name |
7-bromo-4-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11BrClN/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
TVWHURIXVZVKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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